molecular formula C10H10BrFN2 B8723643 3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

3-Bromo-7-fluoro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8723643
M. Wt: 257.10 g/mol
InChI Key: FJDZILBHSRADQL-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

Prepared according to the method described for Preparation 45 using 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (Preparation 48), 2-iodopropane and potassium carbonate as base. Purified using silica gel column chromatography eluting with 100% heptanes to 50:50 Heptane:EtOAc to afford the title compound (845 mg, 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[C:10]([F:11])[C:5]=2[NH:4][CH:3]=1.I[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[C:10]([F:11])[C:5]=2[N:4]([CH:13]([CH3:15])[CH3:14])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CNC2=C1C=NC=C2F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purified
WASH
Type
WASH
Details
eluting with 100% heptanes to 50:50 Heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C2=C1C=NC=C2F)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 845 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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